(2-Amino-1-hydroxyethyl)phosphonic acid
Overview
Description
(2-Amino-1-hydroxyethyl)phosphonic acid, also known as 1-hydroxy-2-aminoethylphosphonic acid, is an organophosphorus compound . It has a molecular weight of 141.06 .
Synthesis Analysis
The synthesis of (2-Amino-1-hydroxyethyl)phosphonic acid and similar compounds involves the use of biosynthetic pathways and enzymes . A recent study discussed the uncatalyzed reaction of epoxides with (aminomethyl)phosphonates for the synthesis of novel [(2-hydroxyethyl)amino]methyl phosphonates .Molecular Structure Analysis
The molecular formula of (2-Amino-1-hydroxyethyl)phosphonic acid is C2H8NO4P . The InChI code is 1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7) .Scientific Research Applications
Preparation and Configurational Analysis : (2-Amino-1-hydroxyethyl)phosphonic acid was synthesized and studied for its absolute configuration. The phosphonic acid analogues of serine were prepared, demonstrating the compound's relevance in biochemical contexts (Hammerschmidt & Völlenkle, 1989).
Synthesis from Carboxylic Acids : A one-pot synthesis method starting from carboxylic acids was developed for 1-hydroxy-1,1-bis(phosphonic acid)s, showing the versatility and efficiency of this methodology. This method was used to synthesize amino hydroxy bis(phosphonate)s like alendronate, which are commercially significant (Egorov et al., 2011).
Calcium-Phosphonate Interactions : The interaction between calcium and 2-hydroxyethylimino-bis(methylenephosphonate) was studied using multinuclear NMR spectroscopy. This research sheds light on the complexation behavior of similar phosphonate groups in aqueous solutions (Demadis et al., 2009).
Biomedical Applications : Phosphonic acid-functionalized poly(amido amine) macromers were synthesized for biomedical applications. These materials showed potential as nontoxic degradable biomaterials, suitable for various medical applications (Altuncu et al., 2020).
Medicinal Chemistry Potential : The α-aminophosphonate/phosphinate structural motif, which includes compounds like (2-Amino-1-hydroxyethyl)phosphonic acid, was recognized for its broad range of applications in medicinal chemistry, including enzyme inhibition and drug development (Mucha et al., 2011).
Synthesis of 1-Aminoalkylphosphonates : A convenient method for synthesizing 1-aminoalkyl phosphonates under solvent-free conditions was developed, highlighting the importance of these compounds, including 1-amino-1-alkyl phosphonic acids, in biological systems (Kaboudin & Rahmani, 2004).
Dental and Biomedical Applications : Phosphonic acid-containing acrylamide monomers were synthesized for potential use in self-etching dental adhesives and mineralized hydrogel scaffolds. These findings underscore the compound's relevance in dental and bone tissue engineering applications (Bingol et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(2-amino-1-hydroxyethyl)phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTXIBKRJFIBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)P(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-1-hydroxyethyl)phosphonic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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